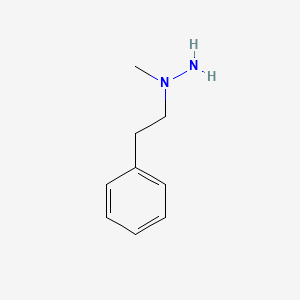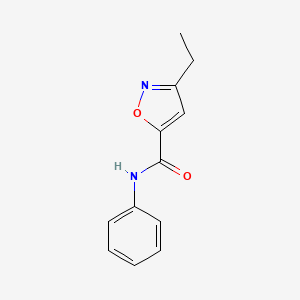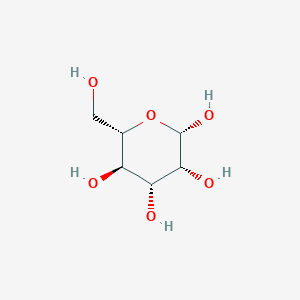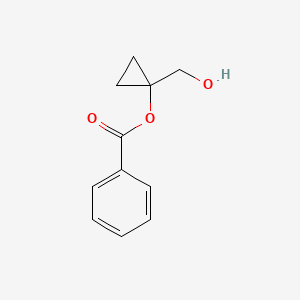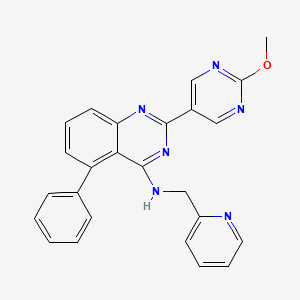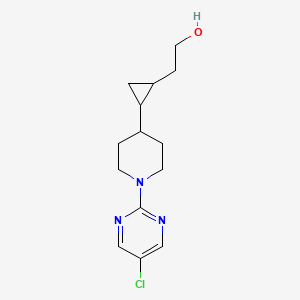
2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chloropyrimidine moiety, a piperidine ring, and a cyclopropyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chloropyrimidine Moiety: This step involves the chlorination of a pyrimidine derivative under controlled conditions.
Piperidine Ring Formation: The chloropyrimidine is then reacted with a piperidine derivative to form the piperidin-4-yl intermediate.
Cyclopropyl Group Introduction: The piperidin-4-yl intermediate is further reacted with a cyclopropyl-containing reagent to introduce the cyclopropyl group.
Ethanol Group Addition: Finally, the ethanol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloropyrimidine moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chloropyrimidine can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, thereby modulating biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
- 1-(5-chloropyrimidin-2-yl)piperidin-4-one
Uniqueness
2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H20ClN3O |
|---|---|
分子量 |
281.78 g/mol |
IUPAC 名称 |
2-[2-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]cyclopropyl]ethanol |
InChI |
InChI=1S/C14H20ClN3O/c15-12-8-16-14(17-9-12)18-4-1-10(2-5-18)13-7-11(13)3-6-19/h8-11,13,19H,1-7H2 |
InChI 键 |
UGPFNMDRKTZYKP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2CC2CCO)C3=NC=C(C=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


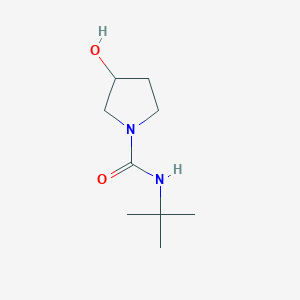
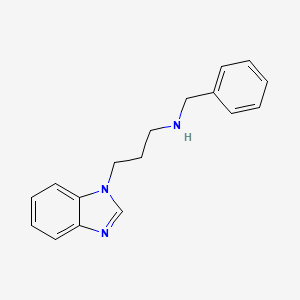
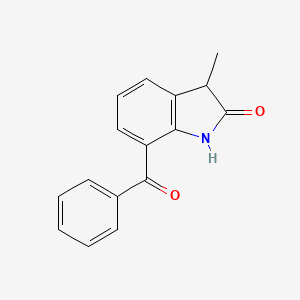
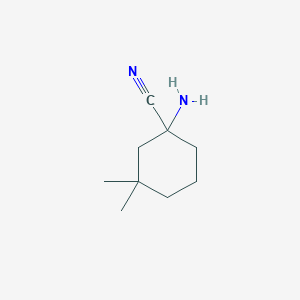
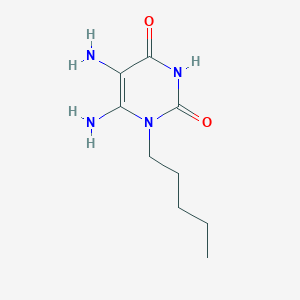
![2-[1-(Hydroxyimino)ethyl]benzene-1,4-diol](/img/structure/B8666653.png)
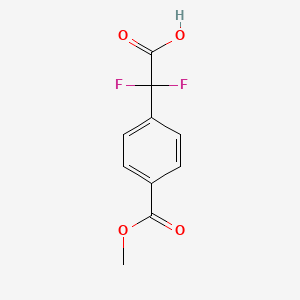
![2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B8666665.png)
![6-Amino-thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B8666686.png)
